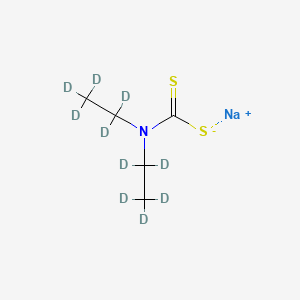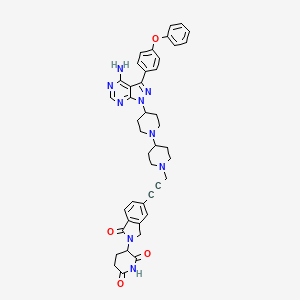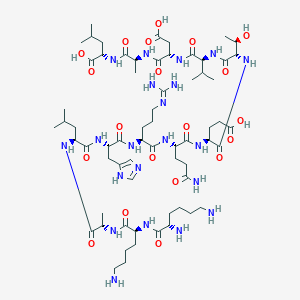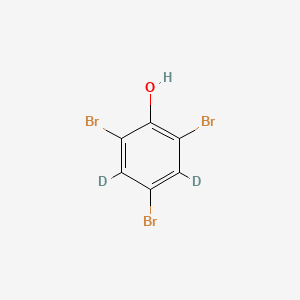
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 is a deuterated phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. The deuteration (replacement of hydrogen atoms with deuterium) in this compound is used to facilitate various types of scientific research, particularly in the fields of biophysics and biochemistry.
準備方法
The synthesis of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated fatty acids and glycerol.
Esterification: The deuterated fatty acids are esterified with glycerol to form deuterated lysophosphatidylcholine.
Acylation: The lysophosphatidylcholine is then acylated with another deuterated fatty acid to form the final product.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and deuteration levels.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness.
化学反応の分析
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains if present.
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing enzymes like phospholipase A2, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 has numerous applications in scientific research:
Biophysics: It is used in neutron scattering studies to investigate the structure and dynamics of lipid bilayers.
Biochemistry: The compound is used to study membrane protein interactions and lipid metabolism.
Medicine: It is employed in drug delivery research to understand how lipids can be used to encapsulate and deliver therapeutic agents.
Industry: The compound is used in the development of liposomal formulations for various applications, including cosmetics and pharmaceuticals.
作用機序
The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves its incorporation into lipid bilayers. The deuterated fatty acid chains provide unique properties that can be exploited in various experimental setups. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and dynamics. These interactions are crucial for understanding membrane-associated processes and the behavior of lipids in different environments.
類似化合物との比較
1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 can be compared with other similar compounds such as:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one unsaturated fatty acid chain, making it more fluid compared to the fully saturated this compound.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): This compound contains an arachidonic acid chain, which is highly unsaturated and plays a role in signaling pathways.
1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC): This compound is a product of lipid oxidation and is involved in inflammatory processes.
The uniqueness of this compound lies in its deuteration, which provides enhanced stability and allows for detailed structural studies using techniques like neutron scattering.
特性
分子式 |
C40H80NO8P |
|---|---|
分子量 |
765.2 g/mol |
IUPAC名 |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 |
InChIキー |
KILNVBDSWZSGLL-XXAAEYEDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


